molecular formula C15H15NO2 B178137 1-(3-Amino-4-benzyloxy-phenyl)-ethanone CAS No. 14347-15-0

1-(3-Amino-4-benzyloxy-phenyl)-ethanone

Cat. No.: B178137
CAS No.: 14347-15-0
M. Wt: 241.28 g/mol
InChI Key: CALRVTMJQJSQEW-UHFFFAOYSA-N
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Description

1-(3-Amino-4-benzyloxy-phenyl)-ethanone is an organic compound characterized by the presence of an amino group, a benzyloxy group, and a phenyl ring attached to an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Amino-4-benzyloxy-phenyl)-ethanone typically involves the reaction of 3-amino-4-benzyloxybenzaldehyde with a suitable reagent to introduce the ethanone group. One common method involves the use of acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(3-Amino-4-benzyloxy-phenyl)-ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3-Amino-4-benzyloxy-phenyl)-ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Amino-4-benzyloxy-phenyl)-ethanone involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways that are critical for cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Amino-4-methoxy-phenyl)-ethanone: Similar structure but with a methoxy group instead of a benzyloxy group.

    1-(3-Amino-4-hydroxy-phenyl)-ethanone: Similar structure but with a hydroxy group instead of a benzyloxy group.

Uniqueness

1-(3-Amino-4-benzyloxy-phenyl)-ethanone is unique due to the presence of the benzyloxy group, which can influence its chemical reactivity and biological activity. The benzyloxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Properties

IUPAC Name

1-(3-amino-4-phenylmethoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-11(17)13-7-8-15(14(16)9-13)18-10-12-5-3-2-4-6-12/h2-9H,10,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CALRVTMJQJSQEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70574788
Record name 1-[3-Amino-4-(benzyloxy)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70574788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14347-15-0
Record name 1-[3-Amino-4-(benzyloxy)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70574788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mechanically stirred MeOH (3.8 L) suspension containing 1-[4-phenylmethoxy-3-nitrophenyl]ethanone (76.5 g, 282 mmol) was degassed with argon for 40 minutes at ~10° C. prior to addition of PtO2 (2.34 g, 10 mmol). Hydrogen was sparged into the reaction mixture at 8° C. to 10° C. via a subsurface gas inlet. After 8 hours, the completed reaction was degassed with Ar while being warmed to ~15° C., diluted with CHCl3 (250 mL) and filtered. The filtrate was stripped to give 70 g crude product which, after trituration for ten minutes with i-PrOH (450 mL) at 60° C., yielded 57.4 (84%) of the title compound.
Name
Quantity
3.8 L
Type
reactant
Reaction Step One
Quantity
76.5 g
Type
reactant
Reaction Step One
Name
Quantity
2.34 g
Type
catalyst
Reaction Step Two
Quantity
450 mL
Type
solvent
Reaction Step Three
Name
Yield
84%

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